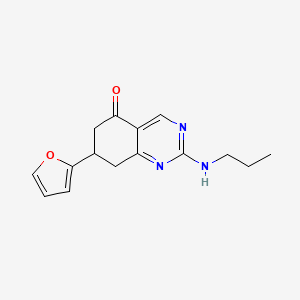
N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide
Overview
Description
N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide is a chemical compound used in scientific research. It is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Scientific Research Applications
Novel Synthetic Methods
Research has demonstrated innovative synthetic methodologies involving bromophenyl and pyridinylthio components, which are crucial for developing new chemical entities with potential biological activities. For instance, the synthesis of novel pyridine derivatives has been shown to yield potent and selective cannabinoid receptor agonists, highlighting the therapeutic potential of compounds with similar structural features (Chu et al., 2009). This suggests that N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide could serve as a precursor or intermediate in synthesizing compounds targeting various receptor sites.
Anticonvulsant and Anti-inflammatory Activities
Compounds structurally related to N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide have been explored for their potential therapeutic applications. For example, derivatives of 2-(2,5-dioxopyrrolidin-1-yl)butanamides have shown broad spectra of anticonvulsant activity in preclinical seizure models, indicating the relevance of such structures in developing new antiepileptic drugs (Kamiński et al., 2015). This highlights the possibility of exploring N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide for similar pharmacological activities.
Materials Science and Molecular Electronics
The bromophenyl moiety is of significant interest in materials science, particularly in synthesizing molecular electronics. Studies have shown that aryl bromides serve as useful precursors for thiol end-capped molecular wires, crucial for developing advanced electronic devices (Stuhr-Hansen et al., 2005). N-(4-bromophenyl)-2-(2-pyridinylthio)butanamide, with its bromophenyl component, may thus have potential applications in creating new materials for electronic applications.
properties
IUPAC Name |
N-(4-bromophenyl)-2-pyridin-2-ylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-2-13(20-14-5-3-4-10-17-14)15(19)18-12-8-6-11(16)7-9-12/h3-10,13H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDJVLKOMTOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4063130.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4063137.png)


![5-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4063167.png)


![N-{4-[5-(2,5-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-6-methyl-2-pyridinamine hydrobromide](/img/structure/B4063200.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4063227.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4063236.png)
![2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063241.png)
![2-iodo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063243.png)
![2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063247.png)